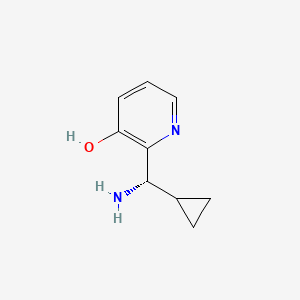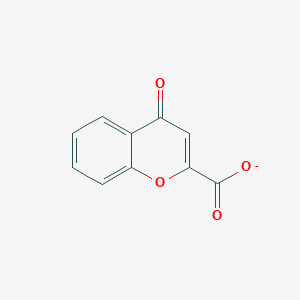
2-Hydrazinyl-3-iodo-5-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydrazinyl-3-iodo-5-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H4F3IN4 It is a derivative of pyridine, characterized by the presence of hydrazinyl, iodo, and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-3-iodo-5-(trifluoromethyl)pyridine typically involves the introduction of the hydrazinyl, iodo, and trifluoromethyl groups onto a pyridine ring. One common method involves the reaction of 2-chloro-5-iodo-3-(trifluoromethyl)pyridine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
2-Hydrazinyl-3-iodo-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The iodo group can be reduced to form the corresponding hydrazinyl-trifluoromethylpyridine.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and a suitable solvent like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group may yield azo compounds, while substitution of the iodo group can produce a variety of derivatives depending on the nucleophile.
科学的研究の応用
2-Hydrazinyl-3-iodo-5-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
作用機序
The mechanism of action of 2-Hydrazinyl-3-iodo-5-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The hydrazinyl group can form hydrogen bonds with amino acid residues, further stabilizing the interaction.
類似化合物との比較
Similar Compounds
2-Hydrazinyl-3-(trifluoromethyl)pyridine: Lacks the iodo group, which may affect its reactivity and interactions.
2-Iodo-5-(trifluoromethyl)pyridine: Lacks the hydrazinyl group, which may reduce its ability to form hydrogen bonds.
2-Hydrazinyl-5-(trifluoromethyl)pyridine: Similar structure but different substitution pattern, which can influence its chemical properties and applications.
Uniqueness
2-Hydrazinyl-3-iodo-5-(trifluoromethyl)pyridine is unique due to the combination of the hydrazinyl, iodo, and trifluoromethyl groups on the pyridine ring. This unique combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C6H5F3IN3 |
|---|---|
分子量 |
303.02 g/mol |
IUPAC名 |
[3-iodo-5-(trifluoromethyl)pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C6H5F3IN3/c7-6(8,9)3-1-4(10)5(13-11)12-2-3/h1-2H,11H2,(H,12,13) |
InChIキー |
XMTKUCMKJQJFSV-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1I)NN)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


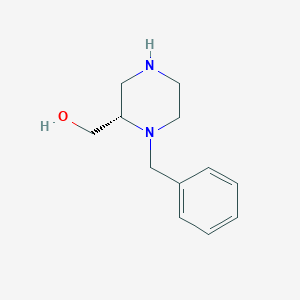

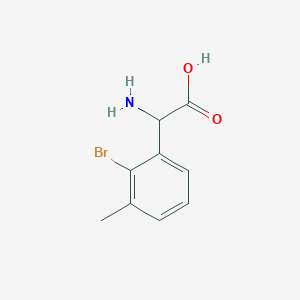
![2-Fluoro-6-iodobenzo[d]thiazole](/img/structure/B12966312.png)
![4-([2,2'-Bipyridin]-4-yl)butanoic acid](/img/structure/B12966319.png)
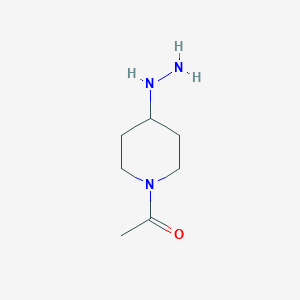
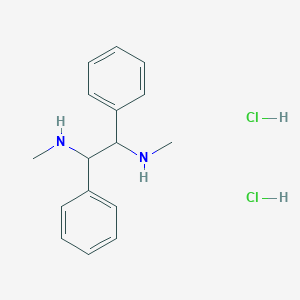

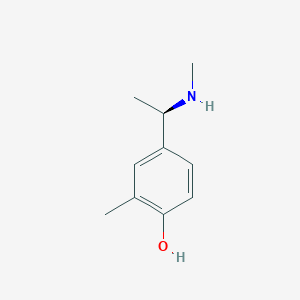
![1-Chloro-5,5-diphenyl-5H-dibenzo[b,d]silole](/img/structure/B12966351.png)
